2,5-Dioxopyrrolidine-1-carbonitrile
CAS No.: 135205-66-2
Cat. No.: VC21242465
Molecular Formula: C5H4N2O2
Molecular Weight: 124.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135205-66-2 |
|---|---|
| Molecular Formula | C5H4N2O2 |
| Molecular Weight | 124.1 g/mol |
| IUPAC Name | 2,5-dioxopyrrolidine-1-carbonitrile |
| Standard InChI | InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 |
| Standard InChI Key | CSROIMRWFUGMQC-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C#N |
| Canonical SMILES | C1CC(=O)N(C1=O)C#N |
Introduction
Chemical Structure and Fundamental Properties
2,5-Dioxopyrrolidine-1-carbonitrile (C₅H₄N₂O₂) is characterized by a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and a cyano group attached to the nitrogen atom . This unique structural arrangement contributes to its chemical reactivity, particularly as an electrophilic cyanating agent. The compound has a molecular weight of 124.10 g/mol and possesses a relatively rigid structure due to its cyclic nature .
The physical and chemical properties of 2,5-Dioxopyrrolidine-1-carbonitrile have been determined through both experimental and computational methods. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,5-Dioxopyrrolidine-1-carbonitrile
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₅H₄N₂O₂ | Analytical |
| Molecular Weight | 124.10 g/mol | Calculated |
| Boiling Point | 220.8±23.0 °C | Predicted |
| Density | 1.41±0.1 g/cm³ | Predicted |
| pKa | -3.08±0.20 | Predicted |
| CAS Number | 135205-66-2 | Registry |
The compound's structure contributes to its stability and reactivity patterns, making it a valuable intermediate in synthetic organic chemistry . The presence of the cyano group attached to the nitrogen of the succinimide ring creates a reactive site for various transformations, while the carbonyl groups provide additional functionality that can be exploited in synthetic pathways.
Synonyms and Identifiers
The compound is known by several names in chemical literature and databases, which assists in comprehensive literature searches. Common synonyms and identifiers include:
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2,5-Dioxopyrrolidine-1-carbonitrile (IUPAC name)
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N-cyanosuccinimide
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1-Pyrrolidinecarbonitrile,2,5-dioxo-(9CI)
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CAS Number: 135205-66-2
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InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2
Synthetic Methodologies
The synthesis of 2,5-Dioxopyrrolidine-1-carbonitrile has been achieved through various approaches, with the cyanation of cyclic imides being one of the most common methods. Recent advances in synthetic techniques have led to more efficient and selective methods for preparing this compound.
Classical Synthesis
A well-established method for the preparation of 2,5-Dioxopyrrolidine-1-carbonitrile involves the reaction of cyclic imides with cyanogen bromide. This approach provides a convenient route for preparing both aromatic and aliphatic N-cyanoimides . The reaction is typically conducted in various solvents, with optimization studies identifying ideal conditions for maximum yield and purity.
Using phthalimide as a model substrate, researchers have conducted cyanation reactions with cyanogen bromide in different solvents and in the presence of various catalysts to develop and refine this synthetic pathway . This methodology has proven effective for preparing a range of N-cyanoimides, including 2,5-Dioxopyrrolidine-1-carbonitrile.
Applications in Organic Synthesis
2,5-Dioxopyrrolidine-1-carbonitrile has emerged as a versatile reagent in organic synthesis, particularly as an electrophilic cyanating agent. Its unique reactivity profile has made it valuable in various transformations, especially in the construction of complex molecular frameworks.
As a Cyanating Reagent
One of the most significant applications of 2,5-Dioxopyrrolidine-1-carbonitrile is as an electrophilic cyanating reagent in organic synthesis. It has been particularly effective in cobalt-catalyzed reactions for the synthesis of nitrile-bearing acyclic quaternary centers .
In a comprehensive study by researchers investigating Co(III)-catalyzed reactions, N-cyanosuccinimide was identified as the optimal electrophilic cyanating reagent for the formation of quaternary carbon centers with attached nitrile groups . The reaction proceeds through a complex mechanism involving C–H activation, migratory insertion, β-hydride elimination, and subsequent reaction with N-cyanosuccinimide, providing products with complete regioselectivity and stereoselectivity .
Synthesis of Pharmacologically Active Compounds
2,5-Dioxopyrrolidine-1-carbonitrile has been utilized in the synthesis of compounds with potential pharmacological activity. One notable application is in the synthesis of hybrid pyrrolidine-2,5-dione derivatives that exhibit potent anticonvulsant properties.
Researchers applied optimized coupling reactions using 2,5-Dioxopyrrolidine-1-carbonitrile to yield several hybrid compounds. Among these, compound 30 demonstrated the most potent anticonvulsant activity with a favorable safety profile, as indicated by its median effective dose (ED₅₀) in the maximal electroshock seizure (MES) test of 45.6 mg/kg, ED₅₀ in the 6 Hz (32 mA) test of 39.5 mg/kg, and median toxic dose (TD₅₀) in the rotarod test of 162.4 mg/kg.
Mechanistic Insights
Understanding the reaction mechanisms involving 2,5-Dioxopyrrolidine-1-carbonitrile is crucial for further developing its applications in synthetic chemistry. Recent studies have provided valuable insights into how this compound participates in various transformations.
Cobalt-Catalyzed Cyanation Mechanisms
In the context of Co(III)-catalyzed three-component cyanation reactions, researchers have proposed a detailed mechanism for reactions involving N-cyanosuccinimide. The proposed pathway involves:
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Formation of a cobaltacycle through concerted metalation and deprotonation
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Migratory insertion of a diene to form a Co-allyl species
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β-hydride elimination and reinsertion processes
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Reaction with N-cyanosuccinimide through a 6-membered chair-like transition state
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Extrusion of a Co-N-succinimide complex to provide the final product
These mechanistic studies, supported by deuterium labeling experiments, have provided a rational framework for understanding the reactivity of 2,5-Dioxopyrrolidine-1-carbonitrile in these complex transformations. This knowledge is invaluable for designing new reactions and optimizing existing processes.
Current Research Trends and Future Perspectives
Research on 2,5-Dioxopyrrolidine-1-carbonitrile continues to evolve, with several promising directions emerging in recent years.
Expanding Synthetic Applications
Current research is focused on expanding the applications of 2,5-Dioxopyrrolidine-1-carbonitrile in organic synthesis. Recent work has demonstrated its utility in constructing quaternary carbon centers with attached nitrile groups, which are challenging structural motifs to access through conventional methods . The development of new catalytic systems and reaction conditions is expected to further enhance the synthetic utility of this versatile reagent.
Development of Novel Biological Agents
The biological activities observed for 2,5-Dioxopyrrolidine-1-carbonitrile derivatives, particularly their anticonvulsant properties, suggest promising directions for future research in medicinal chemistry. Structure-activity relationship studies and optimization of lead compounds could potentially lead to novel therapeutic agents for neurological disorders.
Green Chemistry Approaches
Sustainable approaches to the synthesis and application of 2,5-Dioxopyrrolidine-1-carbonitrile are also gaining attention. The use of biocatalytic methods, as demonstrated in recent studies employing Fe₃O₄ NPs @ lipase as heterogeneous reusable nanobiocatalysts, represents an environmentally friendly approach that aligns with the principles of green chemistry . Further developments in this area are likely to enhance the sustainability of processes involving this compound.
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